Boc-Thr(tBu)-Pro-OH

Description

Historical Context of N-α-tert-Butyloxycarbonyl (Boc) and O-tert-Butyl (tBu) Protecting Group Strategies in Peptide Chemistry

The development of effective protecting group strategies has been pivotal in the advancement of peptide synthesis. The tert-butyloxycarbonyl (Boc) group emerged as a crucial N-terminal protecting group, popularized by R. Bruce Merrifield's pioneering work in solid-phase peptide synthesis (SPPS) in the 1960s and 1970s. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), allowing for selective deprotection and sequential addition of amino acids. Its stability under various reaction conditions and relatively mild deprotection conditions made it a workhorse for decades. fiveable.menumberanalytics.comamericanpeptidesociety.orgnih.govmasterorganicchemistry.comorgsyn.orgwikipedia.orgnih.gov

Concurrently, protecting groups for amino acid side chains became essential to prevent unwanted reactions. The tert-butyl (tBu) group, particularly for the hydroxyl group of threonine (Thr), serine (Ser), and tyrosine (Tyr), and for carboxyl protection in aspartic acid (Asp) and glutamic acid (Glu), proved highly effective. The tBu group is also acid-labile, often removed under similar acidic conditions as the Boc group, or in some Fmoc/tBu strategies, cleaved during the final resin cleavage step with TFA. This acid-lability is a key characteristic that dictates its compatibility with different synthetic strategies. The combination of Boc for N-terminal protection and various acid-labile groups for side chains formed the basis of the widely adopted Boc/Bzl (benzyl) strategy, though the Fmoc/tBu strategy, which uses base-labile Fmoc for N-terminal protection and acid-labile tBu for side chains, has become more prevalent in modern research due to its milder deprotection conditions. nih.govwikipedia.orgontosight.aifiveable.meiris-biotech.deug.edu.plpeptide.com

Structural and Chemical Context of Boc-Thr(tBu)-Pro-OH as a Prototypical Dipeptide Unit

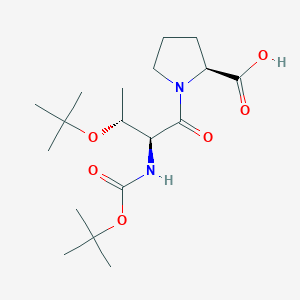

This compound is a dipeptide derivative where the N-terminus of L-threonine is protected by a Boc group, and the hydroxyl side chain of L-threonine is protected by a tert-butyl (tBu) ether. This threonine residue is then coupled to L-proline, which has a free carboxyl group (–OH). The structure can be represented as:

Boc-O-C(CH₃)₃-NH-CH(CH₃)-CH(O-C(CH₃)₃)-CO-NH-CH(CH₂CH₂CH₂)-COOH

This specific arrangement makes it a prototypical building block because it incorporates two common protecting groups (Boc and tBu) on a representative amino acid (threonine), linked to a unique cyclic amino acid (proline). The presence of the tBu ether on threonine's hydroxyl group prevents it from participating in unwanted acylation reactions during subsequent peptide chain elongation. The Boc group on the N-terminus allows for controlled coupling to the next amino acid. Proline, with its cyclic structure, often influences peptide conformation and can be incorporated into various biologically active peptides. The chemical properties of this compound, such as its solubility and stability, are optimized for its role as a synthetic intermediate. It is typically a white to off-white powder, with a molecular weight of approximately 275.34 g/mol . glpbio.comsigmaaldrich.commedchemexpress.comscbt.comsigmaaldrich.compeptide.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23)/t11-,12+,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNKDPVQSFTVBN-AGIUHOORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Key Chemical Properties and Applications

Synthesis and Handling of this compound

This compound is synthesized through standard peptide coupling methodologies, typically involving the protection of L-threonine with Boc and tBu groups, followed by activation of its carboxyl group and coupling with L-proline. Alternatively, pre-formed protected amino acids can be coupled. google.comthieme-connect.demdpi.com

Purity and Storage: Commercially available this compound is generally supplied with high purity (e.g., ≥95% or ≥98% by TLC). It is typically stored at 2-8°C or -20°C to maintain its stability. glpbio.comsigmaaldrich.comsigmaaldrich.compeptide.com

Applications in Peptide Synthesis

This compound is utilized as a building block in the synthesis of peptides where a threonine residue followed by a proline residue is required. Its inclusion can simplify the synthesis of peptides containing these specific amino acids, contributing to improved yields and reduced purification challenges. Examples of its application include the synthesis of various peptide sequences for research purposes, drug discovery, and the development of peptidomimetics. google.commasterorganicchemistry.com

Data Tables

To illustrate the properties and context of Boc-Thr(tBu)-Pro-OH, the following data tables summarize key information.

Table 1: Properties of Boc and tBu Protecting Groups in Peptide Synthesis

| Protecting Group | Functional Group Protected | Typical Introduction Reagent | Primary Cleavage Conditions | Stability Considerations | Primary Application in SPPS |

| Boc | N-α-amino | Boc₂O, Boc-ON | Trifluoroacetic Acid (TFA) | Stable to base, mild acid | N-terminal elongation |

| tBu | Side-chain hydroxyl (Thr, Ser, Tyr), Carboxyl (Asp, Glu) | Various tBu derivatives | Trifluoroacetic Acid (TFA), HF | Stable to base, mild acid | Side-chain protection |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13734-40-2 | glpbio.comsigmaaldrich.commedchemexpress.comscbt.comsigmaaldrich.compeptide.com |

| Molecular Formula | C₁₃H₂₅NO₅ | sigmaaldrich.comscbt.compeptide.com |

| Molecular Weight | 275.34 g/mol | sigmaaldrich.comscbt.compeptide.com |

| Appearance | White to slight yellow/beige powder | sigmaaldrich.com |

| Melting Point | 95-98 °C (or 98.9 °C) | sigmaaldrich.comsigmaaldrich.com |

| Purity (Typical) | ≥95% or ≥98% (TLC) | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in DMF (e.g., 1 mmol in 2 ml DMF) | sigmaaldrich.com |

| Storage Temperature | 2-8°C or -20°C (for long-term) | glpbio.comsigmaaldrich.com |

| Primary Application | Building block in peptide synthesis | sigmaaldrich.comsigmaaldrich.com |

Conclusion

Strategies for Protecting Group Management in this compound Synthesis

The synthesis of this compound relies on the strategic use and removal of protecting groups to ensure selective reactions. The tert-butoxycarbonyl (Boc) group protects the N-terminus of Threonine, while the tert-butyl (tBu) ether protects the hydroxyl group on its side chain.

N-α-Boc Deprotection Chemistries

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group commonly used for the N-terminus of amino acids in peptide synthesis wikipedia.orggenscript.comtotal-synthesis.com. Its removal is typically achieved under acidic conditions, which cleave the carbamate (B1207046) linkage, releasing the free amine, carbon dioxide, and a tert-butyl cation that typically forms isobutene genscript.comtotal-synthesis.commasterorganicchemistry.com.

Commonly employed deprotection methods include:

Trifluoroacetic Acid (TFA) : TFA is the most widely used reagent for Boc deprotection due to its efficiency and relatively mild conditions compared to other strong acids genscript.comacsgcipr.org. It is typically used in a solution of dichloromethane (B109758) (DCM), often at concentrations ranging from 20% to 50% wikipedia.orgacsgcipr.orgfishersci.co.ukresearchgate.netbiocompare.com. Reactions are usually carried out at room temperature for periods ranging from 30 minutes to several hours wikipedia.orgtotal-synthesis.comfishersci.co.ukresearchgate.net. Scavengers like anisole (B1667542) or thioanisole (B89551) can be added to trap the reactive tert-butyl cation, minimizing potential alkylation of nucleophilic side chains wikipedia.orgacsgcipr.org.

Hydrochloric Acid (HCl) : HCl in organic solvents, such as 4M HCl in dioxane or HCl in ethyl acetate, is another effective method for Boc deprotection wikipedia.orgreddit.comresearchgate.netrsc.org. This method can provide good selectivity, often leaving tert-butyl ethers and esters intact researchgate.net. Reactions are typically performed at room temperature and can be quite rapid, sometimes completing within 10-30 minutes reddit.comresearchgate.net.

Other Acids : Methanesulfonic acid or p-toluenesulfonic acid can also be employed, depending on specific reaction requirements genscript.comacsgcipr.org.

The choice of deprotection conditions can be influenced by the presence of other acid-labile protecting groups within the molecule.

| Deprotection Reagent | Solvent(s) | Typical Concentration | Typical Time (hours) | Temperature | Notes |

| TFA | DCM, water | 20-50% | 0.5 - 4 | RT | Widely used, efficient; scavengers may be needed wikipedia.orgtotal-synthesis.comacsgcipr.orgfishersci.co.ukresearchgate.netbiocompare.com |

| HCl | Dioxane, Ethyl Acetate, Methanol | 4M | 0.3 - 2 | RT | Good selectivity for Boc over tBu ethers/esters wikipedia.orgreddit.comresearchgate.netrsc.org |

| HCl | Ethyl Acetate | 1M | 5 | RT | Applicable to amino acids researchgate.net |

| HCl | Dioxane/Methanol | 2M | 0.2 - 0.3 | RT | Rapid deprotection reddit.com |

| TMSI / Methanol | - | - | Overnight | RT | Alternative for harsh conditions, neutral/alkaline conditions also possible wikipedia.orgfishersci.co.ukhighfine.com |

Side-Chain O-tert-Butyl Protection Stability and Removal in Dipeptide Synthesis

The tert-butyl (tBu) ether group is a common and robust protecting group for the hydroxyl moiety of Threonine in peptide synthesis peptide.com. Its stability under various reaction conditions is crucial for successful peptide assembly.

Stability : The O-tert-butyl ether is generally stable under the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) peptide.com. It is also typically stable to mild acidic conditions that are used for Boc deprotection, although stronger acidic conditions or prolonged exposure can lead to its cleavage researchgate.net. For instance, 4M HCl in dioxane generally does not affect tert-butyl ethers researchgate.net. However, it is sensitive to strong acids like concentrated TFA researchgate.net.

Removal : The removal of the O-tert-butyl group typically requires stronger acidic conditions than those needed for Boc deprotection. While Boc is readily removed by moderate acid treatment, the O-tert-butyl ether often requires more vigorous acidic conditions, or it can be cleaved simultaneously with other acid-labile groups during final peptide cleavage from the resin peptide.compeptide.comorganic-chemistry.org. For example, 95% TFA is often used for the simultaneous removal of multiple acid-labile groups, including O-tert-butyl ethers peptide.com. Stronger acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA) can also be employed for its removal peptide.com. In some strategies, the O-tert-butyl group is designed to be removed during the final cleavage of the peptide from the solid support, often using strong acid cocktails peptide.compeptide.com.

| Protecting Group | Protected Amino Acid | Stability Under Fmoc Deprotection (Piperidine/DMF) | Stability Under Boc Deprotection (e.g., 4M HCl/Dioxane) | Removal Conditions | Notes |

| O-tert-Butyl | Threonine, Serine | Stable peptide.com | Generally Stable researchgate.net | Strong acids (e.g., 95% TFA, TFMSA, HF) peptide.compeptide.com | Often removed during final resin cleavage; stable to milder acid conditions researchgate.netpeptide.com |

| N-α-Boc | All Amino Acids | Sensitive | Stable | Acids (TFA, HCl) wikipedia.orggenscript.comtotal-synthesis.comacsgcipr.org | Primary amine protection; acid-labile |

Compound List:

this compound

Boc (tert-Butoxycarbonyl)

Thr (Threonine)

tBu (tert-Butyl)

Pro (Proline)

TFA (Trifluoroacetic Acid)

HCl (Hydrochloric Acid)

DCM (Dichloromethane)

DIPEA (N,N-Diisopropylethylamine)

NMM (N-methylmorpholine)

HATU

HBTU

TBTU

PyBOP

HCTU

HOAt (7-Azabenzotriazole)

HOBt (Hydroxybenzotriazole)

DCC (Dicyclohexylcarbodiimide)

DIC (Diisopropylcarbodiimide)

Spectroscopic Characterization Techniques for Dipeptide Structure

Spectroscopic methods are indispensable for determining the precise three-dimensional structures and dynamic properties of peptides. For dipeptides like this compound, NMR and CD spectroscopy provide complementary information regarding molecular conformation, linkage integrity, and secondary structure propensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules at an atomic level. For dipeptides, NMR provides detailed insights into backbone dihedral angles (φ and ψ), side-chain conformations, and the nature of chemical linkages. The application of 1D and 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, allows for the assignment of all atoms and the determination of spatial proximities between them. researchgate.netnih.govresearchgate.netnih.govmsu.ru

The presence of the proline residue significantly influences the NMR characteristics of a peptide. Proline's cyclic structure results in a secondary amine, forming a tertiary amide bond with the preceding residue. This structural feature affects the chemical shifts and coupling constants of adjacent atoms. researchgate.netd-nb.infobeilstein-journals.org Crucially, NMR can distinguish between the trans and cis isomers of the peptide bond, particularly the X-Pro bond. While the trans conformation is generally favored due to steric considerations, the cis conformation of the X-Pro peptide bond occurs with a higher frequency (approximately 4:1 trans:cis ratio) compared to other peptide bonds in proteins. d-nb.infobeilstein-journals.orglibretexts.orgnih.govstudentvip.com.au This isomerism can be identified through characteristic differences in chemical shifts and NOE correlations. researchgate.net For Boc-Thr-Pro-OMe, a related compound, NMR analysis has been reported, providing characteristic chemical shifts for its protons and carbons. core.ac.uk

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity of Peptides Containing This Moiety

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. In the context of peptides, far-UV CD spectroscopy (190-250 nm) is particularly useful for probing secondary structural elements such as α-helices, β-sheets, and the Polyproline II (PPII) helix. nih.govresearchgate.netresearchgate.netnih.govubc.ca

Table 3.1.2.1: Characteristic CD Spectral Features of Polyproline II (PPII) Conformation

| Spectral Feature | Wavelength (nm) | Band Type | Reference |

|---|---|---|---|

| Positive Band | ~220-230 | n-π* transition | researchgate.netresearchgate.netnih.gov |

Computational Approaches to Dipeptide Conformational Landscapes

Computational methods play a crucial role in complementing experimental spectroscopic data by providing detailed atomic-level insights into peptide conformations and dynamics. Molecular modeling and molecular dynamics (MD) simulations are key tools in this regard.

Molecular Modeling and Dynamics Simulations of Proline-Containing Peptides

Molecular modeling and MD simulations allow for the exploration of the vast conformational space accessible to peptides. By employing force fields that describe interatomic interactions, these simulations can predict stable conformers, map potential energy landscapes, and study the kinetics of conformational transitions. researchgate.netnih.govaip.org

Analysis of Proline Residue Isomerism (cis-trans) and its Influence on Dipeptide Conformations

The peptide bond (C-N) possesses partial double-bond character due to resonance, restricting rotation and leading to cis and trans isomers. libretexts.orgstudentvip.com.au For most amino acid sequences, the trans isomer is overwhelmingly favored due to steric repulsion between side chains. libretexts.orgstudentvip.com.au However, proline is a notable exception. The secondary amine of proline forms a tertiary amide bond, and the steric hindrance between the preceding residue's side chain and the proline ring is similar in both cis and trans conformations. Consequently, the cis isomer of the X-Pro peptide bond is significantly more prevalent than for other amino acid pairs, often observed in a ratio of approximately 4:1 (trans:cis) in proteins. d-nb.infobeilstein-journals.orglibretexts.orgnih.govstudentvip.com.au

Table 3.2.2.1: Trans/Cis Isomerism of the X-Pro Peptide Bond

| Isomer Type | Relative Abundance in Proteins | Influence on Conformation | Notes |

|---|---|---|---|

| trans | Favored (~4:1 ratio) | Generally leads to more extended conformations. | Standard preference due to steric factors. |

Application as a Core Building Block in Oligo- and Polypeptide Synthesis

The strategic incorporation of the this compound dipeptide is a key tactic in the synthesis of oligo- and polypeptides. The pre-formed Pro-Thr sequence circumvents the often-difficult coupling of proline residues, while the protecting groups provide stability and prevent unwanted side reactions.

Segment Condensation Strategies Utilizing this compound

Segment condensation is a powerful strategy for the synthesis of large peptides and proteins, where smaller, protected peptide fragments are synthesized independently and then joined together. thieme-connect.de This approach offers advantages over stepwise solid-phase peptide synthesis (SPPS), particularly in improving the purity and yield of the final product by allowing for the purification of intermediate fragments. thieme-connect.de

The dipeptide this compound is a valuable component in such strategies. Its use as a C-terminal fragment simplifies the synthetic process. The Boc group provides temporary N-terminal protection, which can be selectively removed to allow for coupling with another peptide segment. The tert-butyl ether protecting the threonine side chain is stable under the conditions used for peptide coupling and Boc-deprotection, preventing side reactions. The free carboxylic acid of the proline residue is activated to facilitate the formation of a new peptide bond with the N-terminus of another peptide fragment.

A key consideration in segment condensation is the prevention of racemization at the C-terminal amino acid of the activating fragment. The use of proline at the C-terminus, as in this compound, is advantageous as its cyclic structure inherently resists racemization.

Synthesis of Complex Polypeptides (e.g., Tetrapeptides, Macrocycles) via Fragment Coupling

The utility of this compound extends to the synthesis of more complex polypeptide structures, including tetrapeptides and macrocyclic peptides. google.com Fragment coupling, a variation of segment condensation, allows for the efficient assembly of these larger molecules.

For instance, a tetrapeptide can be synthesized by coupling this compound with another dipeptide. This approach is often more efficient than the stepwise addition of single amino acids. The synthesis of macrocyclic peptides, which are cyclic chains of amino acids, often involves a final intramolecular cyclization step. acs.org this compound can be incorporated into a linear peptide precursor, which is then cyclized "head-to-tail" or through side-chain linkages. google.com The conformational constraints imposed by the proline residue can pre-organize the linear peptide into a conformation that favors cyclization, thereby increasing the efficiency of the macrocyclization reaction. uni-kiel.de

The synthesis of complex cyclic peptides often relies on the incorporation of turn-inducing elements to facilitate the ring-closing reaction. uni-kiel.de The Thr-Pro sequence can act as such an element, promoting the formation of a β-turn structure, which brings the N- and C-termini of the linear precursor into proximity.

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability, bioavailability, and receptor selectivity. sigmaaldrich.com this compound serves as a valuable scaffold in the design and synthesis of these modified peptides.

Design Principles for Mimicking Peptide Pharmacophores with this compound Scaffolds

A pharmacophore is the three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. The design of peptidomimetics often involves identifying the key pharmacophoric elements of a bioactive peptide and then creating a non-peptide scaffold that presents these elements in the correct spatial orientation.

The rigid dipeptide unit of this compound can serve as a scaffold to mimic the backbone of a peptide and to orient appended functional groups in a specific manner. The threonine and proline side chains, or modifications thereof, can be used to mimic the side chains of the original peptide that are crucial for receptor binding. The constrained nature of the proline ring and the steric bulk of the tert-butyl groups help to lock the conformation of the peptidomimetic, reducing its flexibility and potentially increasing its binding affinity and selectivity for the target receptor.

Incorporation into Conformationally Restricted Peptidomimetic Scaffolds

Conformational restriction is a key strategy in peptidomimetic design to improve biological activity and metabolic stability. uu.nl The incorporation of this compound into a peptide sequence introduces a significant degree of conformational constraint due to the cyclic nature of proline and the bulky protecting groups.

Proline residues are known to induce kinks or turns in a peptide chain, and the Thr-Pro sequence is a common motif in β-turns. iris-biotech.de This inherent turn-inducing property can be exploited to create conformationally defined scaffolds. For example, by incorporating this dipeptide into a linear peptide, a specific turn can be induced, which can then be further stabilized by cyclization or other chemical modifications. This approach has been used to synthesize a variety of cyclic peptidomimetics with well-defined three-dimensional structures. The resulting rigid scaffolds can serve as platforms for the rational design of new drugs.

Supramolecular Chemistry and Self-Assembly of Protected Dipeptide Derivatives

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. rug.nl The self-assembly of molecules into well-ordered, non-covalently linked structures is a fundamental concept in this field. rug.nl While specific research on the self-assembly of this compound is not extensively documented, the principles of supramolecular chemistry can be applied to understand the potential behavior of such protected dipeptide derivatives.

Protected dipeptides, with their combination of hydrophobic protecting groups and polar peptide backbones, possess amphiphilic character. This amphiphilicity can drive their self-assembly in solution to form various supramolecular structures, such as micelles, vesicles, or nanotubes. rsc.org The formation of these structures is governed by a balance of non-covalent interactions, including hydrogen bonding between the peptide backbones, hydrophobic interactions between the protecting groups, and van der Waals forces.

Investigation of Self-Assembled Architectures Derived from Protected Amino Acid and Dipeptide Units

The self-assembly of protected amino acids and dipeptides into well-defined supramolecular architectures is a burgeoning field in materials science and nanotechnology. These small molecules can spontaneously organize into a variety of nanostructures, such as nanofibers, nanoribbons, nanotubes, and vesicles, driven by a delicate balance of non-covalent interactions including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. The final morphology of these assemblies is highly dependent on the chemical nature of the constituent amino acids, the types of protecting groups employed, and the experimental conditions such as solvent and concentration.

While direct experimental studies on the self-assembly of the specific dipeptide This compound are not extensively documented in the reviewed literature, its potential to form ordered supramolecular structures can be inferred from research on closely related compounds. For instance, studies on the self-assembly of the protected threonine derivative, Fmoc-Thr(tBu)-OH, have demonstrated its capacity to form diverse morphologies. Depending on the concentration and temperature, this compound has been observed to self-assemble into spheres, dumbbells, and rod-like structures. This indicates that the protected threonine moiety possesses the intrinsic ability to participate in the organized aggregation that leads to complex architectures.

The inclusion of a proline residue is known to introduce significant conformational constraints on a peptide backbone, which can profoundly influence its self-assembly behavior. Proline's cyclic structure often acts as a "beta-sheet breaker," disrupting the formation of extended beta-sheet structures that are common in the self-assembly of many peptides. researchgate.net However, this does not preclude proline-containing peptides from forming other types of ordered assemblies. Research on amphiphilic dipeptides containing proline has shown that they can self-assemble into nanofibers and nanoribbons. acs.org The constrained conformation imposed by proline can lead to specific turn structures, which can be a basis for the formation of unique supramolecular arrangements. For example, the presence of proline can induce β-turn or γ-turn conformations that guide the peptide into specific packing motifs.

The combination of a protected threonine with a bulky tert-butyl group and a conformationally rigid proline in This compound suggests a propensity for the formation of distinct, potentially non-fibrillar, nanostructures. The bulky Boc and tBu groups would contribute significantly to the hydrophobic interactions driving the assembly process. It is plausible that This compound could form structures such as micelles or vesicles in aqueous environments, where the hydrophobic protecting groups would be shielded from the solvent. In organic solvents, the formation of fibrous or other ordered aggregates through hydrogen bonding and van der Waals interactions is also a possibility.

Table 1: Observed Morphologies of Self-Assembled Protected Amino Acids and Dipeptides

| Compound/System | Observed Morphologies | Key Influencing Factors |

| Fmoc-Thr(tBu)-OH | Spheres, dumbbells, rods | Concentration, Temperature |

| Proline-containing amphipathic peptides | Nanoribbons, twisted nanofibers | Amino acid sequence, pH |

| Boc-protected dipeptides | Helical ribbons, nanotubes, nanorods | Chirality, side-chain interactions |

Influence of Protecting Groups on Self-Assembly Morphology and Stability

The protecting groups on amino acids and peptides play a crucial role in directing their self-assembly, influencing both the morphology and the stability of the resulting supramolecular structures. The tert-butyloxycarbonyl (Boc) group at the N-terminus and the tert-butyl (tBu) group on the threonine side chain of This compound are bulky and hydrophobic, and as such, they are expected to be major determinants of its self-assembly behavior.

The Boc group, commonly used in peptide synthesis, can significantly enhance the propensity of a peptide to self-assemble due to its hydrophobicity. iitg.ac.in Studies on various Boc-protected dipeptides have shown that this group facilitates aggregation, leading to the formation of structures like helical ribbons and nanotubes. iitg.ac.in The steric bulk of the Boc group can also influence the packing of the molecules in the assembly, potentially favoring certain morphologies over others.

In the context of This compound , the combined hydrophobic character of the Boc and tBu groups would be a primary driving force for self-assembly, particularly in polar solvents. These bulky groups would likely form a hydrophobic core in the assembled structure, with the more polar carboxylic acid and peptide backbone potentially exposed to the solvent. The stability of such an assembly would be directly related to the strength of these hydrophobic interactions.

The interplay between the hydrophobic protecting groups and the conformationally constrained Thr-Pro dipeptide core would dictate the final morphology. The rigidity of the proline ring, coupled with the steric hindrance from the bulky protecting groups, could prevent the formation of highly ordered, extended fibrillar structures. Instead, more compact or curved assemblies might be favored. The stability of these structures would be a function of the cumulative effect of hydrophobic forces, hydrogen bonding between the peptide backbones, and van der Waals interactions.

Table 2: Influence of Protecting Groups on Peptide Self-Assembly

| Protecting Group | Key Characteristics | Influence on Self-Assembly |

| Boc (tert-butyloxycarbonyl) | Bulky, hydrophobic | Promotes aggregation; can lead to helical structures; influences molecular packing. |

| tBu (tert-butyl) | Hydrophobic | Enhances gelation properties; drives self-assembly through hydrophobic interactions. |

| Fmoc (Fluorenylmethoxycarbonyl) | Aromatic, hydrophobic | Facilitates π-π stacking interactions in addition to hydrophobic effects, often leading to fibrillar structures. |

Q & A

Q. What are the standard protocols for synthesizing Boc-Thr(tBu)-Pro-OH, and how can its purity be validated?

- Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu protection strategies. Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity threshold) and characterized by H/C NMR for structural confirmation. For lab-scale optimization, reaction conditions (e.g., coupling agents like HATU/DIPEA) should be systematically varied to minimize dipeptide deletion sequences .

- Key Data : In catalytic applications, ligand efficiency (e.g., 20% Boc-Thr(tBu)-OH) improves conversion rates by ~30% compared to ligand-free conditions, as shown in kinetic studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common pitfalls?

- Methodology :

- NMR : Use deuterated DMSO or CDCl₃ to resolve tert-butyl and Boc-protecting group signals (δ 1.2–1.4 ppm for tBu; δ 1.4–1.5 ppm for Boc). Overlapping signals in proline residues may require 2D COSY or HSQC for assignment .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺: ~403.5 g/mol). Fragmentation patterns help identify side products like deprotected intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT-D) predict the stability and reactivity of this compound in peptide coupling reactions?

- Methodology :

- DFT-D3 : Apply dispersion-corrected density functional theory to model noncovalent interactions (e.g., hydrogen bonding between Thr(tBu) and proline backbone). Use fractional coordination numbers (CN) to account for solvent effects .

- Three-Body Terms : Incorporate three-body dispersion corrections for accurate interlayer binding energy calculations in solid-phase systems, reducing errors by ~10% .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound under varying conditions?

- Methodology :

- Controlled Replicates : Perform triplicate reactions at fixed ligand concentrations (e.g., 15–25% Boc-Thr(tBu)-OH) to isolate temperature and solvent impacts (e.g., DMF vs. THF).

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., imine formation vs. acyl transfer). Data from ligand-accelerated C–H activation studies show a 40% efficiency drop in nonpolar solvents .

- Hypothesis Testing : Use PICO(T) frameworks to structure variables:

- Population : this compound in alkylation reactions.

- Intervention : Ligand concentration and solvent polarity.

- Comparison : Ligand-free controls.

- Outcome : Conversion rate and enantiomeric excess (ee) .

Q. How can researchers design robust synthetic pathways to minimize epimerization during this compound incorporation into peptides?

- Methodology :

- Low-Temperature Coupling : Perform reactions at 0–4°C to suppress racemization.

- Additives : Use HOBt or OxymaPure to stabilize active esters. Studies indicate <2% epimerization with 3 equiv. OxymaPure in DCM .

- Statistical Validation : Apply ANOVA to compare ee% across conditions (p < 0.05 significance threshold) .

Methodological Frameworks for Further Study

Q. What criteria define a rigorous research question for studying this compound in peptide engineering?

- Guidelines :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: "How do steric effects of tBu groups influence Thr-Pro conformational dynamics in collagen models?" .

- P-E/I-C-O : Structure hypotheses using Population (specific peptide systems), Exposure/Intervention (e.g., protective group variations), Control (unprotected analogs), Outcome (thermal stability/CD spectra) .

Q. How should researchers document experimental protocols for reproducibility in this compound studies?

- Best Practices :

- Supporting Information : Include raw NMR/MS data, HPLC gradients, and crystallographic CIF files (if applicable).

- Ethical Reporting : Disclose all failed conditions (e.g., aggregation in DMSO) to aid troubleshooting. Follow Beilstein Journal guidelines for supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.